(S)-6-Chloronicotine
CAS No.: 112091-17-5
Cat. No.: VC21126871
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112091-17-5 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
| Standard InChI Key | SVVOLGNZRGLPIU-VIFPVBQESA-N |
| Isomeric SMILES | CN1CCC[C@H]1C2=CN=C(C=C2)Cl |
| SMILES | CN1CCCC1C2=CN=C(C=C2)Cl |
| Canonical SMILES | CN1CCCC1C2=CN=C(C=C2)Cl |
Introduction
Chemical Properties and Structure
6-Chloronicotinic acid (6-CNA), also known as 6-Chloropyridine-3-carboxylic acid, is an off-white to beige crystalline powder with several distinctive physical and chemical properties. This compound is a member of pyridines and an aromatic carboxylic acid according to ChEBI classification .
Physical Properties
The physical properties of 6-Chloronicotinic acid are summarized in the table below:
| Property | Value |
|---|---|
| Melting point | 190°C (dec.)(lit.) |
| Boiling point | 241.15°C (rough estimate) |
| Density | 0.5 |
| Refractive index | 1.5870 (estimate) |
| Flash point | 192°C |
| Decomposition | 192°C |
| Form | Crystalline Powder |
| Color | Off-white to beige |
| pKa | 3.24±0.10 (Predicted) |
Solubility and Stability
6-Chloronicotinic acid exhibits varied solubility profiles across different solvents:
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Soluble in water (2 mg/ml at 20°C)
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Soluble in ethanol and methanol
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Soluble in DMSO
The compound is stable under normal conditions but is incompatible with strong oxidizing agents .
Molecular Identifiers
The compound can be identified through several standardized identifiers:
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CAS Registry Number: 5326-23-8
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InChIKey: UAWMVMPAYRWUFX-UHFFFAOYSA-N
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FDA UNII: 99V0U0120A
Applications and Uses
6-Chloronicotinic acid has several important applications in research, chemical synthesis, and environmental studies.
Environmental Research
6-Chloronicotinic acid has been used as a research tool to study photolytic and photocatalytic degradation processes. As a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid, it is frequently found in various environmental matrices, making it an important compound for environmental monitoring and research .
Bacterial Studies
The compound has been utilized as a media component during the isolation of 6-CNA degrading bacterial strains from imidacloprid-exposed soil samples, contributing to research on biodegradation pathways of persistent agricultural chemicals .
Chemical Synthesis
6-Chloronicotinic acid serves as a valuable building block for various chemical syntheses, including:
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Intermediate for synthesizing N-(thiophen-2-yl) benzamide derivatives, which function as BRAFV600E inhibitors
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Precursor in the development of novel DNA-gyrase B inhibitors
Synthesis Methods
The chemical synthesis of 6-Chloronicotinic acid has been documented in detail, providing insights into industrial production methods.
Industrial Synthesis
A detailed synthesis route involves:
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Combining 450g chlorobenzene, 100g 2-chloro-5-methylpyridine, and 3g catalyst cobalt acetate under stirring
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Heating the system to 80°C and introducing oxygen at a flow rate of 0.4L/min
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Maintaining reaction conditions for 4 hours
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Cooling, filtering, and drying to obtain a mixture of 6-chloronicotinic acid and cobalt acetate
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Purification through recrystallization using methanol as a solvent
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Final drying at 80°C for 4 hours to obtain 6-chloronicotinic acid with 99.52% purity (HPLC) and a yield of 79.7%
Purification Methods
Purification can be achieved through:
Crystal Structure and Coordination Chemistry
6-Chloronicotinic acid has been studied in terms of its coordination chemistry and crystal structure properties.
Nickel Coordination Complex
Research has documented the synthesis and crystal structure of a 6-chloronicotinate salt within a one-dimensional cationic nickel(II) coordination polymer involving 4,4′-bipyridine. This complex is represented as {Ni(4,4′-bpy)(H2O)42·4H2O} .
Supramolecular Structure
The extended structure of this nickel complex features:
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Strong O—H⋯O and O—H⋯N hydrogen bonds
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Weak C—H⋯O hydrogen bonds
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π–π interactions between symmetry-related 6-chloronicotinate pyridine rings
The hydrogen bonding patterns create distinctive motifs:
Biological Effects and Toxicity
Recent research has highlighted potential biological effects of 6-Chloronicotinic acid, particularly its neurodevelopmental toxicity.
Neural Stem Cell Toxicity
A 2024 study demonstrated that 6-Chloronicotinic acid (6-ClNA) exposure:
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Significantly disrupts neural stem cell (NSC) proliferation and differentiation in vitro
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Impairs astrocyte number and complexity
Molecular Mechanisms of Toxicity
Transcriptomic analyses revealed that 6-ClNA:
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Alters expression of pathways related to proliferation, apoptosis, and inflammation
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Activates the C3ar1/C1qa signaling axis
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Exhibits reduced toxicity when C3ar1 is genetically ablated using siRNA, suggesting this pathway mediates its neurotoxic effects
Public Health Implications
These findings suggest that early-life exposure to neonicotinoid insecticides which metabolize to 6-ClNA may affect the development and function of neural stem cells, with potential implications for neurodevelopmental disorders. The C3ar1 pathway appears to play a critical role in mediating these effects .
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